molecular formula C18H20ClNO3 B2406018 (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035022-96-7

(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2406018
CAS No.: 2035022-96-7
M. Wt: 333.81
InChI Key: BUBYWLFRZQJKSL-VOTSOKGWSA-N
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Description

(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the acrylate moiety: This step involves the reaction of the spirocyclic intermediate with an acrylate derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with effects on various biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 6-(3-(2-bromophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate
  • (E)-methyl 6-(3-(2-fluorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate
  • (E)-methyl 6-(3-(2-methylphenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate

Uniqueness

What sets (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate apart from similar compounds is its specific substitution pattern and the presence of the chlorophenyl group. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 6-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-23-17(22)14-12-18(14)8-10-20(11-9-18)16(21)7-6-13-4-2-3-5-15(13)19/h2-7,14H,8-12H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBYWLFRZQJKSL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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